[2,4'-Bipyridine]-6-carboxylic acid
Description
Properties
IUPAC Name |
6-pyridin-4-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFMXDDGOPFNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673538 | |
| Record name | [2,4'-Bipyridine]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214327-06-6 | |
| Record name | [2,4'-Bipyridine]-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Potassium Permanganate in Nitric Acid/Water Systems
A 2015 patent (CN104892503A) details the oxidation of 4,4'-dimethyl-2,2'-bipyridine using potassium permanganate (KMnO₄) in a mixed nitric acid/water medium. The method involves dissolving the dimethyl precursor in a 10:1 v/v water-to-nitric acid ratio, heating to 80°C, and adding KMnO₄ in batches to prevent overoxidation. After 6 hours, the reaction mixture is cooled, filtered, and acidified to pH 1 with concentrated HCl, yielding [2,2'-bipyridine]-6-carboxylic acid in 86–94% efficiency across five trials. This method prioritizes scalability and safety, as it avoids toxic chromium-based reagents.
Dichromate-Based Oxidation in Sulfuric Acid
An earlier study (Donnici et al., 1998) reports the oxidation of 6,6'-dimethyl-2,2'-bipyridine using potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid. The methyl groups are oxidized to carboxylic acids within 30 minutes at room temperature, achieving 85–90% yields. After reaction completion, the mixture is poured into cold water, and the product is isolated via alkaline-acid recrystallization. While efficient, this method generates Cr³⁺ waste, necessitating careful disposal protocols.
Hydrolysis of Cyano-Substituted Bipyridines
An alternative pathway involves the hydrolysis of 6,6'-dicyano-2,2'-bipyridine to the corresponding carboxylic acid. Donnici et al. (1998) describe the acid-catalyzed hydrolysis of the dicyano derivative in refluxing HCl (6 M, 12 hours), yielding [2,2'-bipyridine]-6-carboxylic acid in 90% efficiency. This method avoids harsh oxidants but requires the synthesis of the dicyano precursor, which itself is derived from 6-chloro-2-picoline via Ullmann-type coupling.
Alternative Synthetic Routes
Mono-N-Oxide Functionalization
Comparative Analysis of Methods
The table below summarizes key parameters for the predominant synthesis routes:
Mechanistic Insights and Optimization
The oxidation of methyl groups to carboxylic acids proceeds via radical intermediates in acidic media. In the KMnO₄ system, nitric acid acts as both a proton source and oxidizing agent, facilitating the generation of MnO₄⁻ radicals that abstract hydrogen atoms from methyl groups. Dichromate-based oxidation follows a similar pathway, with Cr₂O₇²⁻ undergoing reduction to Cr³⁺ while oxidizing the methyl carbon.
Yield optimization hinges on:
Chemical Reactions Analysis
Types of Reactions
[2,4’-Bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form more reactive intermediates.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Halogenated derivatives and strong bases or acids are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted bipyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Catalytic Applications
Pincer Ligand in Palladium Catalysis
One of the notable applications of [2,4'-Bipyridine]-6-carboxylic acid is its use as a pincer ligand in palladium-catalyzed reactions. Developed in the Engle laboratory, this compound acts as a tridentate ligand that stabilizes six-membered palladacycles. It facilitates regioselective remote hydrocarbofunctionalization of various substrates, including allylic alcohols and homoallyl amines, using Pd(II) catalysis. This method has shown remarkable efficiency with turnover numbers reaching up to 850,000 in C-C bond formation reactions .
Electrochemical Applications
The complexation of this compound with transition metals such as iron and cobalt has been studied for electrochromic applications. Research indicates that these complexes exhibit distinct electrochemical properties that can be harnessed for developing advanced materials for electronic devices .
Material Science
Dye-Sensitized Solar Cells (DSSCs)
The compound is utilized in the synthesis of organometallic photosensitizers for dye-sensitized solar cells. Its carboxylic acid groups enable effective anchoring onto TiO₂ surfaces, enhancing the stability and electronic coupling necessary for efficient light absorption and charge transfer processes. Dyes such as N3 and N719 incorporate bipyridyl ligands like this compound, achieving energy conversion efficiencies exceeding 10% under standard testing conditions .
Metal-Organic Frameworks (MOFs)
In materials chemistry, this compound serves as a building block for metal-organic frameworks (MOFs). Its ability to coordinate with metal ions allows the formation of porous structures with potential applications in gas storage and separation technologies .
Medicinal Chemistry
Antitumor Activity
Research has indicated that certain derivatives of bipyridine compounds exhibit antitumor properties. Studies involving metal complexes of this compound have shown promise in targeting cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. These findings suggest potential avenues for developing new anticancer therapies based on bipyridine scaffolds .
Case Studies
Mechanism of Action
The mechanism of action of [2,4’-Bipyridine]-6-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity .
Comparison with Similar Compounds
Data Tables
Table 1: Spectroscopic Signatures of Selected Compounds
Biological Activity
[2,4'-Bipyridine]-6-carboxylic acid is a bipyridine derivative that has garnered interest in various fields due to its unique chemical properties and potential biological applications. This compound features a carboxylic acid functional group, which enhances its reactivity and interaction with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structure of this compound consists of two pyridine rings connected at the 2 and 4 positions with a carboxylic acid group at the 6 position. This configuration allows for various interactions with biological molecules, particularly through coordination with metal ions and formation of complexes.
The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry. The nitrogen atoms in the bipyridine structure can coordinate with metal ions, facilitating various biochemical processes:
- Metal Ion Coordination : The compound forms stable complexes with transition metals such as Fe(II) and Co(II), which can influence enzymatic activity and cellular signaling pathways .
- Photosensitization : Research indicates potential applications in photodynamic therapy, where the compound may act as a photosensitizer, generating reactive oxygen species upon light activation.
Antimicrobial Activity
Studies have shown that derivatives of bipyridine compounds exhibit antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. The results indicate significant antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting Murine Double Minute 2 (MDM2), a protein that regulates p53 tumor suppressor activity. The inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .
Case Studies
- Synthesis and Characterization : A study focused on synthesizing complexes of this compound with Fe(II) and Co(II). The characterization techniques used included NMR and UV-Vis spectroscopy, confirming the formation of stable metal-ligand complexes. These complexes demonstrated enhanced electrochemical properties suitable for applications in sensors and catalysis .
- Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of various bipyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited superior activity compared to other derivatives, suggesting its potential as a lead compound for developing new antibiotics.
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [2,4'-Bipyridine]-6-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is often synthesized via palladium-catalyzed cross-coupling reactions. For example, a bromo-substituted bipyridine precursor undergoes esterification (e.g., in methanol), followed by coupling with diethylphosphonate under palladium catalysis. Final hydrolysis with HCl yields the free carboxylic acid . Optimization of esterification and coupling steps (e.g., temperature, solvent polarity) is critical for achieving high yields (>60%) and purity.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodology : Use a combination of NMR (¹H/¹³C), X-ray crystallography, and mass spectrometry. For instance, ¹H NMR can resolve proton environments near the carboxylic acid and bipyridine rings, while X-ray crystallography provides definitive confirmation of substituent positions . IR spectroscopy further validates carboxylate stretching vibrations (~1700 cm⁻¹) .
Q. What safety precautions are required when handling this compound in the lab?
- Methodology : Follow GHS guidelines for skin/eye irritation (Category 2) and respiratory hazards. Use PPE (gloves, goggles), work under fume hoods, and avoid aerosol formation. Emergency protocols include immediate rinsing with water for skin/eye contact and respiratory support for inhalation exposure .
Advanced Research Questions
Q. How does the carboxylic acid substituent influence the coordination behavior of this compound in transition metal complexes?
- Methodology : The carboxylate group acts as a monodentate or bridging ligand, enhancing metal-binding stability. For example, ruthenium complexes with this ligand show accelerated water oxidation due to synergistic effects between the carboxylate and phosphonate groups. Stability constants (log β) and cyclic voltammetry can quantify ligand lability and redox activity .
Q. What strategies resolve contradictions in reported catalytic activities of metal complexes derived from this compound?
- Methodology : Compare reaction conditions (pH, solvent, counterions) and ligand protonation states. For instance, discrepancies in water oxidation rates may arise from variations in the ligand’s basicity under acidic vs. neutral conditions. Controlled experiments with standardized buffers and DFT calculations can isolate contributing factors .
Q. How can substituent effects (e.g., methyl, halogen) at the 5'-position modulate the electronic properties of this compound?
- Methodology : Introduce substituents via Suzuki-Miyaura coupling or directed lithiation. UV-Vis spectroscopy and electrochemical studies reveal shifts in absorption maxima (Δλ ~20 nm for methyl vs. chloro groups) and redox potentials. Hammett parameters (σ) correlate substituent electronic effects with catalytic performance in oxidation reactions .
Q. What role does this compound play in designing metal-organic frameworks (MOFs)?
- Methodology : The ligand’s bipyridine and carboxylate moieties enable dual coordination modes. For example, Zn(II) or Cd(II) coordination polymers exhibit structural diversity depending on counter-anions (e.g., Cl⁻ vs. NO₃⁻). Single-crystal XRD and BET surface area analysis link ligand geometry to MOF porosity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
